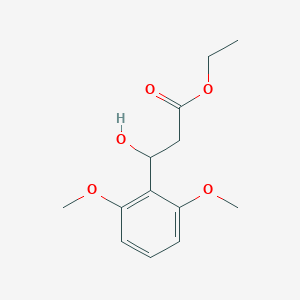

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C13H18O5 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C13H18O5/c1-4-18-12(15)8-9(14)13-10(16-2)6-5-7-11(13)17-3/h5-7,9,14H,4,8H2,1-3H3 |

InChI Key |

HMVYPAKMGGXIJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC=C1OC)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the formation of the 3-hydroxypropanoate backbone linked to a 2,6-dimethoxyphenyl moiety, often through catalytic or nucleophilic addition reactions to an appropriate precursor such as ethyl acrylate or derivatives of tyrosine analogs. The key steps include:

- Formation of the aryl-substituted hydroxypropanoate ester via nucleophilic addition or hydrogenation.

- Use of selective catalysts and hydrogen donors to achieve high yield and stereoselectivity.

- Purification through solvent extraction, crystallization, and chromatography.

Catalytic Hydrogenation and Hydrogen Donor Systems

A patented process describes the use of ammonium formate, cyclohexene, or 1,4-cyclohexadiene as hydrogen donor reagents, with ammonium formate preferred in 3-6 equivalents, to facilitate reduction steps in the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, closely related to this compound. Dimethylformamide (DMF) is used as a solvent to enhance reactivity, leading to high yields (~55%) and high chemical and chiral purity (≥98% by HPLC).

Reaction Conditions and Workup

Typical reaction conditions involve:

- Use of ethyl acetate as a solvent in volumes of 5-10 times the reactant.

- Reaction temperatures and times optimized to balance yield and purity, with flexibility for minor adjustments.

- Workup includes washing organic layers with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Purification by stirring crude products with diisopropyl ether and n-heptane to isolate the solid product in yields around 40-70%.

- Final drying under vacuum to obtain the pure compound.

Alternative Synthetic Routes

Other literature sources describe related synthetic approaches involving:

- Use of Shvo’s catalyst and diphenyl phosphate in toluene for catalytic hydrogenation of N-aryl enamines, which can be adapted for the preparation of hydroxypropanoate esters with aryl substituents.

- Refluxing with triethylamine and ethanol, followed by distillation and extraction steps to purify the ester.

- Modification of the ester group through coupling reactions or hydrolysis to generate derivatives, which may be useful for further functionalization of the hydroxypropanoate scaffold.

Data Table: Summary of Key Preparation Parameters

Detailed Research Findings and Analysis

Optical Purity and Chiral Considerations

The patented method emphasizes the preparation of chemically and optically pure S(-) enantiomers of 3-aryl-2-alkoxy propanoic acid derivatives without resolution steps, indicating a stereoselective synthetic route. Enantiomeric excess values are reported above 99%, confirmed by chiral HPLC. This is critical for pharmaceutical applications where stereochemistry impacts biological activity.

Solvent and Reagent Effects

The choice of solvent, such as DMF or ethyl acetate, significantly influences reaction completion and product yield. DMF enhances reactivity leading to higher yields, while ethyl acetate facilitates extraction and purification steps. The use of ammonium formate as a hydrogen donor provides a mild and efficient reduction environment, avoiding harsh conditions that could degrade sensitive functional groups.

Purification Techniques

The purification process involves sequential solvent extractions and crystallization steps. Stirring the crude product with diisopropyl ether followed by n-heptane induces solid formation, which is then filtered and dried. This stepwise approach ensures removal of impurities and rearranged by-products, maintaining chemical purity above 93% and often reaching 99%.

Alternative Catalytic Systems

Studies employing Shvo’s catalyst and diphenyl phosphate demonstrate cooperative catalysis for hydrogenation of related aryl-substituted esters, monitored by 31P NMR. This method allows fine-tuning of reaction conditions to optimize conversion and selectivity, potentially adaptable for this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-(2,6-dimethoxyphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar β-Hydroxy Esters

Substituent Effects on Reactivity and Configuration

The electronic and steric nature of aromatic substituents significantly impacts the reactivity and stereochemical outcomes of β-hydroxy esters. Key comparisons include:

Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate

- Substituent : 4-Nitro group (strong electron-withdrawing).

- Configuration : (S)-enantiomer confirmed via Mosher’s ester derivatization and ¹⁹F-NMR analysis .

- Optical Activity : Specific rotation determined experimentally due to lack of prior literature data.

- Reactivity : Enhanced acidity of the hydroxyl proton due to nitro group’s electron-withdrawing effect, facilitating derivatization and resolution.

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

- Substituent : 2,6-Dichloro groups (moderate electron-withdrawing, sterically bulky).

- Configuration : (S)-enantiomer assigned using analogous Mosher’s ester methodology .

- Reactivity : Steric hindrance from 2,6-substituents may slow reaction kinetics but improves enantioselectivity in KR.

Ethyl 3-(2,6-Dimethoxyphenyl)-3-hydroxypropanoate

- Substituent : 2,6-Dimethoxy groups (electron-donating, sterically demanding).

- Expected Configuration : Likely (S)-enantiomer (by analogy to nitrophenyl and dichlorophenyl analogs).

- Steric bulk could hinder catalytic access in resolution processes.

Notes:

- Mosher’s Ester Analysis : Used universally for absolute configuration assignment in β-hydroxy esters. For dimethoxy derivatives, ¹⁹F-NMR chemical shifts (e.g., −71.29 ppm for nitrophenyl analog) provide critical stereochemical clues .

- Synthetic Pathways: The oxo variant (ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate) may serve as a precursor to the hydroxy form via reduction, though direct evidence is lacking .

Physicochemical and Functional Comparisons

Electronic Effects :

- Nitro and Chloro Substituents : Increase electrophilicity of the β-carbon, enhancing reactivity in nucleophilic additions.

Steric Effects :

Research Findings and Implications

- Kinetic Resolution Efficiency : Chloro and nitro derivatives exhibit superior resolution efficiency compared to methoxy analogs, likely due to their stronger electronic effects .

- Synthetic Versatility : The oxo precursor () offers a route to diverse derivatives, though further studies are needed to optimize reductions or asymmetric syntheses for the hydroxy form.

Biological Activity

Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18O5

- Molecular Weight : 254.28 g/mol

- Boiling Point : 391.6 °C

- Density : 1.147 g/cm³

The compound features a hydroxy group and an ethyl ester functional group, which contribute to its reactivity and biological properties. The presence of a dimethoxy-substituted phenyl group is particularly noteworthy as it influences the compound's interactions at the molecular level.

Biological Activity Overview

This compound has shown promise in various biological assays, indicating potential applications in drug development and agricultural practices.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies involving HeLa (cervical cancer) and A549 (lung cancer) cells, it exhibited antiproliferative effects with IC50 values of 226 µg/mL and 242.52 µg/mL, respectively . These results indicate its potential as a lead compound in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of cell death pathways and inhibition of cell proliferation signals.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential application in treating bacterial infections .

Study on Anticancer Effects

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent reduction in cell viability, supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of 3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol, using sulfuric acid as a catalyst under reflux. Key parameters include temperature control (70–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and reaction time (6–8 hours) to achieve yields >75% . Side products like 3-oxo derivatives may form if oxidation occurs, requiring inert atmospheres (e.g., N₂) to suppress unwanted side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for CH₂CH₃), hydroxy proton (δ ~5.2 ppm, broad), and aromatic methoxy signals (δ ~3.8 ppm) .

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O-C) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve diastereomers using gradient elution (acetonitrile/water) .

Q. How do the 2,6-dimethoxy substituents influence solubility and crystallinity compared to non-substituted analogs?

- Methodological Answer : The electron-donating methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to increased polarity. Crystallinity is reduced compared to halogenated analogs (e.g., 2,6-dichloro derivatives), as evidenced by differential scanning calorimetry (DSC) showing lower melting points (~90–100°C vs. ~120°C for chloro analogs) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (S)-isomer, and how is stereochemical purity validated?

- Methodological Answer : Chiral resolution employs lipase-catalyzed kinetic hydrolysis (e.g., Candida antarctica lipase B) in biphasic systems (hexane/buffer). Enantiomeric excess (>99%) is confirmed via chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy. Computational modeling (DFT) predicts transition states to optimize catalyst selection .

Q. How do 2,6-dimethoxy substitutions alter biological activity compared to halogenated or fluorinated analogs?

- Methodological Answer :

- Enzyme Inhibition : The methoxy groups reduce electrophilicity, decreasing inhibition potency against cytochrome P450 enzymes (IC₅₀ = 12 µM vs. 5 µM for 2,6-dichloro analogs) due to weaker π-π stacking with active sites .

- Antioxidant Activity : Methoxy derivatives show higher radical scavenging (EC₅₀ = 50 µM in DPPH assay) than halogenated analogs (EC₅₀ > 100 µM), attributed to resonance stabilization of phenoxy radicals .

Q. What experimental designs resolve contradictions in reported antioxidant vs. pro-oxidant effects?

- Methodological Answer : Contradictions arise from assay conditions. For example:

- Pro-oxidant Activity : Observed in Fe²⁺-containing buffers (Fenton reaction) due to redox cycling; mitigated by chelators (EDTA) .

- Antioxidant Activity : Dominant in cell-free DPPH/ABTS assays. Researchers must standardize protocols (e.g., oxygen tension, metal ion controls) and use orthogonal assays (e.g., lipid peroxidation in liposomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.